molecular formula C22H24N4O3 B2885181 7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251598-15-8

7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2885181
CAS RN: 1251598-15-8
M. Wt: 392.459
InChI Key: LILDDIZEEMQKIO-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Naphthyridine derivatives have been extensively studied for their antibacterial properties. Research has shown that modifying the structure of naphthyridines, such as introducing amino- and/or hydroxy-substituted cyclic amino groups, can significantly enhance their antibacterial activity. For example, compounds synthesized by Egawa et al. (1984) demonstrated notable in vitro and in vivo antibacterial activities, surpassing those of existing antibiotics like enoxacin in some cases. These findings suggest that naphthyridine derivatives, through careful structural modification, could serve as potent antibacterial agents (Egawa et al., 1984).

Antimicrobial Applications

Further exploration into naphthyridine derivatives by Khalifa et al. (2016) involved the synthesis of chiral linear carboxamides with incorporated peptide linkages. These compounds displayed antimicrobial properties when tested, highlighting the versatility of naphthyridine derivatives in combating microbial infections. Such research underscores the potential of these compounds in developing new antimicrobial agents (Khalifa et al., 2016).

Antitumor Agents

Naphthyridine derivatives have also been investigated for their antitumor properties. For instance, a series of 7-substituted naphthyridine-3-carboxylic acids was studied by Tsuzuki et al. (2004) for their cytotoxic activity against various tumor cell lines. The research identified compounds with significantly potent cytotoxic activities, suggesting the therapeutic potential of naphthyridine derivatives as antitumor agents. This work not only expands the understanding of the structure-activity relationships (SARs) within this compound class but also provides a foundation for the development of new cancer treatments (Tsuzuki et al., 2004).

properties

IUPAC Name

7-methyl-N-(3-methylphenyl)-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-10-23-19(27)13-26-12-18(20(28)17-9-8-15(3)24-21(17)26)22(29)25-16-7-5-6-14(2)11-16/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILDDIZEEMQKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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